molecular formula C18H26INO3 B1665315 8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)- CAS No. 17444-28-9

8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-

Cat. No. B1665315
CAS RN: 17444-28-9
M. Wt: 431.3 g/mol
InChI Key: CVWRJQHABQDGRP-NHKWWXMUSA-M
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Description

Atropine iodomethylate is a biochemical.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives such as 8,8-dimethyl-8-azoniabicyclo[5.1.0] octane iodide has been studied, revealing its unique structural features like the cis-bridged aziridine ring and the distorted chair conformation of the cycloheptane ring (Trefonas & Towns, 1964).

2. Development of Muscarinic Antagonists

Compounds like (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide have been identified as potent muscarinic antagonists, suitable for treating conditions like COPD (Wan et al., 2009).

3. Exploration in Analgetic and Narcotic Antagonist Activities

Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, including derivatives of 8-Azoniabicyclo(3.2.1)octane, has shown potential in developing well-balanced antagonist-analgesic agents with low physical dependence capacity (Takeda et al., 1977).

4. Chemical Synthesis and Conformational Studies

The synthesis and study of various esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-carboxylic acid offer insights into their molecular conformation and potential chemical applications (Diez et al., 1991).

5. Novel Redox Reactions

Studies have shown that 8-Azoniabicyclo derivatives can engage in unique redox reactions, useful in synthesizing new compounds like CF3-containing 2-pyridone derivatives, displaying their versatility in organic chemistry (Sosnovskikh et al., 2003).

6. Application in Organic Syntheses

Research on derivatives like 1,2-diazabicyclo[2,2,2]octane highlights their role in synthesizing a range of bicyclic heterocycles, demonstrating their utility in organic chemistry syntheses (Mikhlina et al., 1969).

properties

CAS RN

17444-28-9

Product Name

8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-

Molecular Formula

C18H26INO3

Molecular Weight

431.3 g/mol

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C18H26NO3.HI/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m0./s1

InChI Key

CVWRJQHABQDGRP-NHKWWXMUSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.[I-]

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
Reactant of Route 2
Reactant of Route 2
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
Reactant of Route 3
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
Reactant of Route 4
Reactant of Route 4
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
Reactant of Route 5
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
Reactant of Route 6
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-

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